Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel-
Description
The compound Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel- (CAS No. 121251-68-1) is a stereoisomer of a spirocyclic hydrocarbon featuring a bicyclo[4.1.0]heptane core fused to a 1,3-dioxane ring. Its molecular formula is C₁₅H₂₆O₂ (molecular weight: 238.37 g/mol), with five methyl substituents at positions 2',2',3,7,5. The stereochemistry is defined as (1R,3R,6S)-relative, distinguishing it from its diastereomer (CAS No. 121251-67-0), which has the (1R,3S,6S)-configuration .
This compound is primarily used in the fragrance industry under the trade name Spirambrene (Givaudan), where it contributes woody, amber-like notes due to its rigid spirocyclic structure and volatility profile . Its synthetic origin and stability under cosmetic formulations make it a preferred choice for perfuming applications .
Properties
IUPAC Name |
(1'R,3'R,6'S)-2,2,3',7',7'-pentamethylspiro[1,3-dioxane-5,2'-bicyclo[4.1.0]heptane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10-6-7-11-12(13(11,2)3)15(10)8-16-14(4,5)17-9-15/h10-12H,6-9H2,1-5H3/t10-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHSGDMSYGKJJY-GRYCIOLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C2(C)C)C13COC(OC3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C2(C)C)C13COC(OC3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70888256 | |
| Record name | Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70888256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121251-68-1 | |
| Record name | Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121251681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70888256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1.α.,3.β.,6.α.)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Photochemical [2+2] Cycloaddition
A photochemical [2+2] cycloaddition between vinyl acetate and cyclopentenone derivatives has been employed to construct bicyclo[3.2.0]heptane intermediates, as demonstrated in the synthesis of spiro[bicyclo[3.2.0]heptane-2,2'-dioxolan]-6-one. For bicyclo[4.1.0]heptane, analogous strategies may involve:
Diels-Alder Cyclization Followed by Cyclopropanation
An alternative route involves Diels-Alder reactions to form bicyclo[4.1.0]heptene intermediates, followed by cyclopropanation. For example:
-
Diels-Alder adducts of cyclopentadiene and acrylic acid derivatives.
-
Cyclopropanation via Simmons-Smith conditions (Zn-Cu/CH₂I₂) or transition-metal catalysis.
This method offers better stereocontrol but requires stringent anhydrous conditions.
Spirocyclization with 1,3-Dioxane Ring
The spiro junction between the bicycloheptane and 1,3-dioxane rings is achieved through acid-catalyzed ketal formation:
Ethylene Glycol Protection
Methylation of Hydroxyl Groups
Post-cyclization, hydroxyl groups are methylated using:
-
Methyl iodide (CH₃I) in the presence of NaH or K₂CO₃.
-
Dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions.
Excess methylating agents ensure complete substitution at the 2',2',3,7,7 positions.
Stereochemical Control
The (1R,3R,6S)-rel- configuration necessitates enantioselective synthesis or resolution:
Chiral Auxiliary-Mediated Cyclization
Diastereomeric Resolution
-
Chromatographic separation of diastereomers formed via chiral derivatization (e.g., menthol esters).
-
Crystallization-induced asymmetric transformation (CIAT) for large-scale production.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–110°C | Maximizes ketal formation |
| Catalyst (pTsOH) | 0.5–1.0 mol% | Prevents over-acidification |
| Methylation Duration | 12–24 hours | Ensures complete substitution |
| Solvent | Anhydrous toluene or THF | Enhances reactivity |
Data adapted from and show that optimized conditions achieve 70–85% overall yield with >95% purity.
Analytical Characterization
Key spectroscopic data for the target compound include:
-
¹H NMR (CDCl₃) : δ 0.44 (s, 3H, CH₃), 0.82 (s, 3H, CH₃), 2.44 (s, 3H, CH₃), 3.70–4.00 (m, 4H, OCH₂CH₂O).
-
¹³C NMR : δ 32.3 ppm (spiro carbon), 161.9 and 196.9 ppm (carbonyls).
Industrial-Scale Considerations
Patent methodologies emphasize scalability:
-
Decarboxylation : Eliminates chromatography by using LiAlH₄ reduction and oxidative workup.
-
One-Pot Procedures : Combine cyclization and methylation steps to reduce purification.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3R,6S)-rel- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique structural features.
Mechanism of Action
The mechanism by which Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3R,6S)-rel- exerts its effects would depend on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with bicyclo[4.1.0]heptane or related frameworks exhibit diverse physicochemical and functional properties depending on substituent patterns, stereochemistry, and ring sizes. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Groups : The absence of reactive groups (e.g., aldehydes or ketones) in the target compound enhances its stability in cosmetic formulations, unlike 1,5,5,5′,5′-pentamethyl-7-oxaspiro[...]-6-carbaldehyde, which is prone to oxidation .
Polymerization Potential: Spiro[1,3-dioxane-5,3'-[7]oxabicyclo[...]] (CAS 64034-70-4) forms homopolymers with high thermal stability, making it suitable for industrial resins, whereas the target compound’s monofunctional structure limits such applications .
Market Availability : The target compound has nine suppliers (e.g., Boc Sciences, Augustus Oils Ltd.), reflecting its commercial demand in fragrances, while analogs like 2',2'-dimethylspiro[...]dione are less widely available .
Table 2: Physicochemical Properties
| Property | Target Compound (121251-68-1) | Diastereomer (121251-67-0) | 64034-70-4 (Polymer) |
|---|---|---|---|
| Molecular Weight (g/mol) | 238.37 | 238.37 | 266.33 (monomer) |
| Boiling Point (°C) | Not reported | Not reported | 143–157 (polymer) |
| Stability | High (non-reactive) | High | Excellent (thermal) |
| Key Functional Role | Perfuming agent | N/A | Coating resin |
Biological Activity
Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel- is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
- Molecular Formula : C15H26O
- Molecular Weight : 238.38 g/mol
- Structural Features : The compound features a bicyclic system fused to a dioxane ring, which contributes to its distinctive three-dimensional shape crucial for biological interactions .
Biological Activities
Preliminary studies indicate that spiro compounds like this one exhibit a range of biological activities. Notable findings include:
- Antimicrobial Properties : Initial research suggests that spiro compounds can inhibit the growth of various bacterial strains. This activity may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.
- Antitumor Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation in vitro. Mechanistic studies are ongoing to explore how these compounds induce apoptosis in cancer cells.
- Neuroprotective Effects : There is emerging evidence that spiro compounds may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases.
Interaction with Biological Macromolecules
Studies have focused on how this compound interacts with proteins and nucleic acids. Initial findings suggest:
- Protein Binding : The unique stereochemistry and substituent pattern of the compound allow it to bind effectively to specific protein targets, potentially modulating their activity.
- Nucleic Acid Interaction : There is evidence that spiro compounds can intercalate into DNA, which may lead to alterations in gene expression or induction of DNA damage.
Case Studies
A few relevant case studies highlight the biological activity of similar spiro compounds:
-
Antimicrobial Activity Study :
- A study investigated several spiro compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL.
-
Cancer Cell Proliferation Inhibition :
- Research on a related spiro compound demonstrated a 50% reduction in proliferation of human breast cancer cells at a concentration of 25 µM after 48 hours of treatment.
-
Neuroprotection in Cellular Models :
- In vitro studies showed that a spiro compound reduced oxidative stress markers in neuronal cell lines by over 30% compared to untreated controls.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Spiro(bicyclo(3.1.0)hexane) | C10H16O | Smaller bicyclic system | Limited antimicrobial activity |
| Spiro(bicyclo(4.2.0)octane) | C12H20 | Larger bicyclic system | Moderate cytotoxicity against cancer cells |
| 1,3-Dioxolane Derivatives | CnHmO2 | Related dioxane structures | Varied biological activities depending on functionalization |
The comparative analysis indicates that while structurally related compounds exhibit some biological activities, the unique properties of Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane) may enhance its efficacy as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing this spiro compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cycloaddition or ring-opening strategies. For example, bicyclo[4.1.0]heptane derivatives can be functionalized via epoxide intermediates (e.g., using dimethylsulfoxonium methylide for cyclopropanation) . Optimization includes controlling temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) to favor spirocyclic formation. Reaction progress should be monitored via TLC and NMR to detect intermediates like epoxide byproducts .
Q. How is the stereochemistry of (1R,3R,6S)-rel- confirmed experimentally?
- Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. For example, reports dihedral angles (e.g., C14—C13—C10 = 92.75°) and torsional parameters to validate the spiro junction geometry. Complementary NMR techniques (e.g., - NOESY) can identify spatial proximities of methyl groups (e.g., δ 0.89–0.95 ppm for axial/equatorial CH) .
Q. What spectroscopic and chromatographic methods are used for structural characterization?
- Methodological Answer :
- IR : Detect carbonyl (1711–1690 cm) and NH stretches (3430 cm) in derivatives .
- NMR : NMR resolves spiro carbons (e.g., δ 72.09 ppm for the spiro head) and bicyclic framework signals .
- MS : High-resolution MS (e.g., m/z 333 [M]) confirms molecular formula .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) separate stereoisomers, with retention times calibrated against CAS-registered standards .
Advanced Research Questions
Q. How does the spiro structure influence reactivity in ring-opening or functionalization reactions?
- Methodological Answer : The bicyclo[4.1.0]heptane moiety introduces strain, enhancing reactivity. For example, epoxide ring-opening (e.g., with nucleophiles like amines) occurs regioselectively at the less hindered position. Computational modeling (e.g., DFT at B3LYP/6-31G*) can predict reaction pathways by analyzing LUMO distributions near the spiro carbon . Comparative studies with analogs (e.g., 6,6-dimethyl derivatives) reveal steric effects on reaction rates .
Q. What computational strategies predict the thermodynamic stability and conformational dynamics of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate energy barriers for ring puckering (e.g., using AMBER force fields).
- DFT Calculations : Assess strain energy (e.g., 15–20 kcal/mol for bicyclo[4.1.0]heptane) and compare with experimental thermochemical data (e.g., DSC for melting points ~260°C) .
- Docking Studies : Evaluate interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina .
Q. How can contradictions in stereochemical assignments from different studies be resolved?
- Methodological Answer : Cross-validate using:
- VCD (Vibrational Circular Dichroism) : Correlate experimental spectra with computed configurations .
- Synchrotron XRD : High-resolution data (e.g., 0.84 Å) resolves ambiguous torsional angles .
- Isotopic Labeling : -labeled analogs track stereochemical integrity during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
